Differential Cytotoxic Potency: ICEU Exhibits ~2-Fold Lower IC50 Than CCEU in B16 Melanoma Cells
In a head-to-head comparison using the same B16 murine melanoma cell line and Hoechst DNA quantification assay, ICEU demonstrated significantly higher cytotoxic potency than its cyclohexylphenyl-chloroethyl urea analog (CCEU) [1]. This quantitative difference underscores the impact of the 4-iodo versus 4-cyclohexyl substitution on antiproliferative activity.
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | 9.9 ± 2.1 μM |
| Comparator Or Baseline | CCEU: 17.8 ± 2.3 μM |
| Quantified Difference | ICEU is approximately 1.8-fold more potent (lower IC50) than CCEU. |
| Conditions | B16 murine melanoma cell line; 24 h treatment; cell viability assessed by Hoechst DNA quantification. |
Why This Matters
For researchers screening CEU libraries for antimitotic activity, ICEU's superior potency in a well-characterized cancer model provides a quantitative basis for its selection as a more active lead compound over analogs like CCEU.
- [1] Bouchon, B., Papon, J., Communal, Y., Madelmont, J. C., & Degoul, F. (2007). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells. British Journal of Pharmacology, 152(4), 449–455. View Source
